molecular formula C16H17F2N3O2 B2797721 3,4-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1795471-81-6

3,4-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Cat. No. B2797721
CAS RN: 1795471-81-6
M. Wt: 321.328
InChI Key: ZEDSRQIORINURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide (referred to as compound X) is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine.

Scientific Research Applications

Synthesis of PET Agents

One study focused on synthesizing 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a potential PET agent for imaging B-Raf(V600E) in cancers. The compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in multiple steps, demonstrating the compound's potential in cancer imaging applications (Wang et al., 2013).

Antimicrobial Evaluation

Another research avenue involves the synthesis and evaluation of novel difluoromethylated 1-(1, 3-diphenyl-1H-pyrazol-4-yl)-3, 3-difluoro-1, 3-dihydro-indol-2-ones for in vitro antibacterial and antifungal activities. These compounds show promise in developing new antimicrobial agents, highlighting the compound's potential in addressing microbial resistance (Chundawat et al., 2016).

Synthesis and Evaluation of Antimicrobial Activity

The synthesis of various 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including the compound , has been investigated for their antimicrobial activities. These compounds were synthesized using specific coupling agents and bases, and their antimicrobial activities were evaluated against a range of bacteria and fungi. This research shows the compound's relevance in discovering new antimicrobial agents (Aytemir et al., 2003).

Synthesis and Application in pH Measurement

The compound has also been synthesized in the context of studying trifluoromethylazoles and their application in measuring pH in biological media through 19F NMR spectroscopy. This highlights its utility in biochemical and medical research for non-invasive pH measurements (Jones et al., 1996).

properties

IUPAC Name

3,4-difluoro-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O2/c17-14-2-1-12(7-15(14)18)16(22)20-13-8-19-21(10-13)9-11-3-5-23-6-4-11/h1-2,7-8,10-11H,3-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDSRQIORINURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.